Ethanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-
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Overview
Description
1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H9BrO3 It is characterized by the presence of a bromine atom and two hydroxyl groups attached to a naphthalene ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone typically involves the bromination of 3,4-dihydroxynaphthalene followed by the introduction of an ethanone group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane.
Chemical Reactions Analysis
1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Common reagents and conditions for these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinones, alcohols, and substituted naphthalenes .
Scientific Research Applications
1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl groups play crucial roles in its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)ethanone can be compared with other similar compounds such as:
7-Bromo-1-tetralone: Similar in structure but lacks the hydroxyl groups, which may affect its reactivity and biological activity.
6-Methoxy-1-tetralone: Contains a methoxy group instead of hydroxyl groups, leading to different chemical properties and applications.
4-Bromo-7-hydroxy-1-indanone: Another brominated compound with a different core structure, leading to variations in its chemical behavior and uses.
The uniqueness of 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61983-29-7 |
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Molecular Formula |
C12H9BrO3 |
Molecular Weight |
281.10 g/mol |
IUPAC Name |
1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H9BrO3/c1-6(14)10-5-7-4-8(13)2-3-9(7)11(15)12(10)16/h2-5,15-16H,1H3 |
InChI Key |
HQFRHWOUHBAXKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)O)O |
Origin of Product |
United States |
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